picolyl-azide-Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

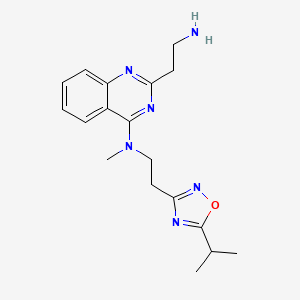

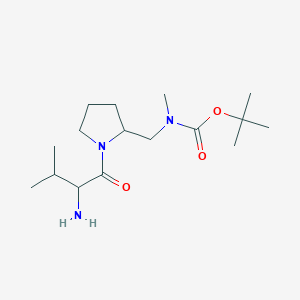

Picolyl-azide-Acid is a compound that has garnered significant interest in the field of bioorthogonal chemistry. This compound is known for its ability to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which are widely used for labeling and modifying biomolecules in live cells . The picolyl azide moiety enhances the efficiency of these reactions, making it a valuable tool in various scientific applications .

Preparation Methods

The synthesis of picolyl-azide-Acid typically involves the preparation of picolyl azide-lysine (PazK), a noncanonical amino acid (ncAA) that can be incorporated into proteins using genetic code expansion techniques . The synthetic route involves two main building blocks: a lysine derivative and an azide . The reaction conditions for the synthesis are optimized to ensure high efficiency and yield . Industrial production methods for this compound are not extensively documented, but the principles of large-scale organic synthesis and purification would apply.

Chemical Reactions Analysis

Picolyl-azide-Acid primarily undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . This reaction is a type of click chemistry that is highly specific and efficient . Common reagents used in these reactions include copper(I) catalysts and alkyne substrates . The major products formed from these reactions are triazoles, which are stable and can be further modified for various applications .

Scientific Research Applications

Picolyl-azide-Acid has a wide range of scientific research applications. In chemistry, it is used for the selective labeling of biomolecules, enabling the study of complex biological processes . In biology, it facilitates the tracking and imaging of proteins in live cells . Industrially, it can be used in the synthesis of complex molecules and materials .

Mechanism of Action

The mechanism of action of picolyl-azide-Acid involves its participation in CuAAC reactions. The picolyl azide moiety chelates copper ions, enhancing the efficiency of the cycloaddition reaction . This allows for rapid and selective labeling of biomolecules without interfering with native biochemical processes . The molecular targets and pathways involved are primarily those associated with the proteins or other biomolecules being labeled .

Comparison with Similar Compounds

Picolyl-azide-Acid is unique in its ability to enhance the efficiency of CuAAC reactions through copper chelation . Similar compounds include other azide-containing fluorescent dyes and noncanonical amino acids used in bioorthogonal chemistry . this compound stands out due to its superior reactivity and compatibility with live cell applications .

Properties

Molecular Formula |

C10H11N5O3 |

|---|---|

Molecular Weight |

249.23 g/mol |

IUPAC Name |

4-[[6-(azidomethyl)pyridin-3-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C10H11N5O3/c11-15-13-6-7-1-2-8(5-12-7)14-9(16)3-4-10(17)18/h1-2,5H,3-4,6H2,(H,14,16)(H,17,18) |

InChI Key |

BIJQEPSJQPATMA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1NC(=O)CCC(=O)O)CN=[N+]=[N-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl (S)-3-methyl-4-((R)-1-methyl-2-oxo-1,2,3,5-tetrahydrobenzo[5,6][1,4]oxazino[3,4-c][1,2,4]triazin-9-yl)-3,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B14786680.png)

![[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octadecanoate](/img/structure/B14786697.png)

![1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline;2-(1,3-dimethyl-2,6-dioxo-5H-purin-7-ium-7-yl)acetic acid](/img/structure/B14786748.png)

![4-amino-1-[(3R)-1-[(tert-butoxy)carbonyl]piperidin-3-yl]-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid](/img/structure/B14786758.png)